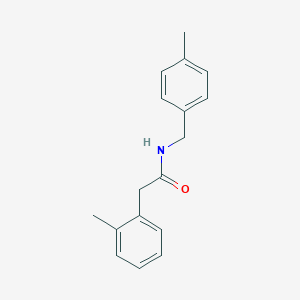![molecular formula C15H14ClN3O2 B240488 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide](/img/structure/B240488.png)
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and is currently being tested in clinical trials.
Mechanism of Action
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is a potent inhibitor of the transcription factor NF-κB, which plays a critical role in regulating the immune response, inflammation, and cell survival. By inhibiting NF-κB, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide can suppress the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules, and promote apoptosis in cancer cells.
Biochemical and Physiological Effects:
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been shown to have a wide range of biochemical and physiological effects, including the suppression of inflammation, the inhibition of cancer cell proliferation and survival, and the modulation of the immune response. The compound has also been shown to enhance the efficacy of chemotherapy and radiotherapy in preclinical studies.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its high potency and selectivity for NF-κB inhibition. The compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide. One area of research is the identification of biomarkers that can predict the response to 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in cancer patients. Another area of research is the development of more potent and selective NF-κB inhibitors that can overcome the limitations of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide. Finally, the potential therapeutic applications of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide in other diseases, such as neurodegenerative disorders and viral infections, should be explored.
Synthesis Methods
The synthesis of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide involves several steps, including the reaction of 4-chlorobenzenesulfonyl chloride with N-methyl-4-aminobenzamide to form 4-chloro-N-methyl-4-aminobenzenesulfonamide. This compound is then reacted with phosgene to form 4-chloro-N-methyl-4-aminobenzamide isocyanate, which is further reacted with 4-aminobenzoic acid to form 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide.
Scientific Research Applications
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. The compound has shown promising results in preclinical studies, and its efficacy is being tested in clinical trials.
properties
Product Name |
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-methylbenzamide |
|---|---|
Molecular Formula |
C15H14ClN3O2 |
Molecular Weight |
303.74 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)carbamoylamino]-N-methylbenzamide |
InChI |
InChI=1S/C15H14ClN3O2/c1-17-14(20)10-2-6-12(7-3-10)18-15(21)19-13-8-4-11(16)5-9-13/h2-9H,1H3,(H,17,20)(H2,18,19,21) |
InChI Key |
RLFLKGPCMJVVOK-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Canonical SMILES |
CNC(=O)C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-4-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B240416.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-3-phenylpropanamide](/img/structure/B240429.png)
![4-ethoxy-N-{4-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B240430.png)
![N-[3-(acetylamino)-2-methylphenyl]propanamide](/img/structure/B240432.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-4-ethoxybenzamide](/img/structure/B240448.png)

![3-chloro-N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}benzamide](/img/structure/B240461.png)
![3-[{[4-(Acetylamino)phenyl]sulfonyl}(benzyl)amino]propanamide](/img/structure/B240483.png)
![5-{4-[(Methylamino)carbonyl]anilino}-5-oxopentanoic acid](/img/structure/B240490.png)
![N-{4-[2-(methylamino)-2-oxoethyl]phenyl}-2-phenoxyacetamide](/img/structure/B240492.png)
![5-[(3,4-Dimethoxyphenyl)amino]-5-oxopentanoic acid](/img/structure/B240494.png)

![4-{[(2-methoxyphenoxy)acetyl]amino}-N-methylbenzamide](/img/structure/B240499.png)
![N-{4-[2-(dimethylamino)-2-oxoethyl]phenyl}-2-ethoxybenzamide](/img/structure/B240522.png)